4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
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Overview
Description
4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a complex organic compound that features a combination of pyrrole, thiophene, and sulfonohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzenesulfonyl chloride and a hydrazide derivative of 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonohydrazide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of pyrrole and thiophene.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide
- 4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide derivatives
Uniqueness
4-chloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is unique due to its combination of pyrrole, thiophene, and sulfonohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a detailed overview of the compound's pharmacological profiles.
- IUPAC Name : this compound
- Chemical Formula : C20H17ClN4O3S2
- Molecular Weight : 460.96 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various signaling pathways. The sulfonohydrazide moiety may facilitate interactions with carbonyl groups in proteins, leading to modulation of enzymatic activities.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation, thereby exhibiting anticancer properties.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing downstream signaling pathways related to inflammation and immune response.
Biological Activity
Research indicates that derivatives of sulfonohydrazides often exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies suggest that compounds with similar structures possess significant antibacterial and antifungal properties.
- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against various cancer cell lines.
Case Studies
-
Anticancer Activity :
- A study conducted on a series of hydrazone derivatives demonstrated that modifications in the structure led to increased cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) .
- The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways.
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYGLILMXKODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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